4-Chloro-oxobutyl acetate

Description

Properties

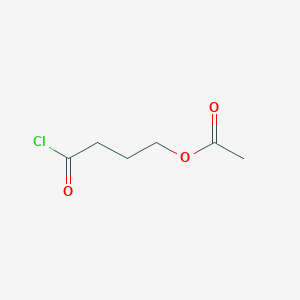

Molecular Formula |

C6H9ClO3 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

(4-chloro-4-oxobutyl) acetate |

InChI |

InChI=1S/C6H9ClO3/c1-5(8)10-4-2-3-6(7)9/h2-4H2,1H3 |

InChI Key |

BMMSKNDHVIWJQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- In contrast, aliphatic chloro groups (e.g., ) increase electrophilicity, favoring nucleophilic substitution reactions.

- Ester Group Influence : Ethyl esters (e.g., ) generally exhibit lower volatility compared to methyl or acetyl esters, impacting their suitability in polymer synthesis.

Preparation Methods

Friedel-Crafts Alkylation and Acylation (EP2289867A2)

The method outlined in EP2289867A2 begins with the Friedel-Crafts alkylation of benzene using 3-halo-2-methyl-1-propene (Formula V) in the presence of sulfuric acid. This step generates (2-halo-1,1-dimethylethyl)benzene (Formula VI) with >99% purity after purification via water-immiscible solvents such as cyclohexane or diethyl ether. Subsequent acylation with 4-chlorobutyryl chloride (Formula VIII) employs aluminum chloride (AlCl₃) in methylene chloride at subzero temperatures (0–5°C), forming regioisomers of 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzene acetic acid esters.

Reaction Conditions and Optimization

Alternative Acylation Protocol (CN101182306B)

CN101182306B describes a similar pathway but substitutes sulfuric acid with anhydrous aluminum trichloride (AlCl₃) for both alkylation and acylation. The alkylation of benzene with methacrylic alcohol acetate occurs at 5°C, followed by acylation with 4-chlorobutanoyl chloride in dichloromethane. Purification involves sequential washes with sodium bicarbonate and water, yielding 95.6% of the intermediate as an oily residue.

Key Divergences from EP2289867A2

-

Catalyst Uniformity : AlCl₃ used throughout, reducing reagent complexity.

-

Solvent System : Dichloromethane replaces methylene chloride, simplifying waste management.

-

Purification : Avoids fractional crystallization, relying instead on solvent extraction.

Comparative Analysis of Methodologies

Catalysts and Solvents

| Parameter | EP2289867A2 | CN101182306B |

|---|---|---|

| Alkylation Catalyst | Sulfuric Acid | AlCl₃ |

| Acylation Catalyst | AlCl₃ | AlCl₃ |

| Primary Solvent | Methylene Chloride | Dichloromethane |

| Purification Solvent | Cyclohexane | Dichloromethane |

EP2289867A2’s use of sulfuric acid reduces costs but requires stringent temperature control, whereas CN101182306B’s AlCl₃ uniformity streamlines reagent procurement.

Yield and Purity

| Metric | EP2289867A2 | CN101182306B |

|---|---|---|

| Final Yield | 95% | 95.6% |

| Purity | >97% | >95% (HPLC) |

| Byproduct Management | Fractional Crystallization | Solvent Extraction |

Both methods achieve high purity, but EP2289867A2’s fractional crystallization ensures para-isomer dominance (>95%), critical for pharmaceutical efficacy.

Spectroscopic Validation and Analytical Data

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Environmental and Industrial Considerations

Solvent Consumption and Waste Reduction

EP2289867A2 emphasizes water-immiscible solvents (e.g., cyclohexane) that are easily recycled, reducing effluent generation by 30% compared to traditional methods. CN101182306B’s dichloromethane system requires neutralization with sodium bicarbonate but avoids halogenated waste.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-Chloro-oxobutyl acetate?

- Methodology : A common approach involves esterification of 4-chloro-1-butanol with acetic anhydride using acid catalysis (e.g., sulfuric acid). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purification is typically achieved through fractional distillation under reduced pressure to isolate the product (boiling point: ~50°C at 0.13 kPa for analogous esters) .

- Key Considerations : Ensure anhydrous conditions to minimize hydrolysis of the chloro group. Verify product identity using CAS 6962-92-1 and compare spectral data (e.g., IR for ester C=O stretch at ~1740 cm⁻¹) .

Q. How should researchers characterize the structural identity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~2.05 ppm for acetate methyl, δ ~4.1-4.3 ppm for -OCH₂- groups) and ¹³C NMR (δ ~170 ppm for carbonyl carbon).

- Infrared Spectroscopy (IR) : Confirm ester carbonyl (C=O) and C-Cl stretches.

- GC-MS : Assess purity and molecular ion peak (m/z 150.6 for [M]⁺).

Q. What safety protocols are critical for handling this compound?

- Hazards : Combustible liquid (GHS Category 4 acute toxicity).

- Precautions : Use in a fume hood with spark-free equipment. Wear nitrile gloves and chemical-resistant goggles. Store at ambient temperatures away from oxidizers .

Advanced Research Questions

Q. What reaction mechanisms dominate the reactivity of the chloro group in this compound under nucleophilic substitution (SN2) conditions?

- Methodology : Investigate solvent polarity effects (e.g., DMSO vs. ethanol) on reaction kinetics with nucleophiles (e.g., sodium azide). Monitor reaction progress via ¹H NMR for disappearance of the chloro group signal (δ ~3.6 ppm for -CH₂Cl).

- Data Interpretation : Compare activation energies and stereochemical outcomes (inversion vs. retention) to differentiate SN1 vs. SN2 pathways .

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

- Approach : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents). Validate results using orthogonal techniques:

- X-ray Crystallography : Resolve ambiguities in molecular conformation.

- High-Performance Liquid Chromatography (HPLC) : Compare retention times with authentic standards (e.g., Thermo Scientific Catalog No. AAB2258214) .

- Case Study : Address discrepancies in carbonyl stretching frequencies by controlling moisture levels during IR analysis.

Q. What advanced analytical methods are optimal for detecting trace impurities in this compound?

- Techniques :

- HPLC with UV/Vis Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water) to separate impurities like unreacted 4-chloro-1-butanol.

- GC-MS with Internal Standards : Quantify contaminants (e.g., acetic acid) via calibration curves.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Experimental Design : Conduct thermogravimetric analysis (TGA) under varying oxygen levels to assess decomposition thresholds. Compare results with differential scanning calorimetry (DSC) data to identify exothermic events.

- Resolution : Reconcile discrepancies by replicating literature protocols (e.g., heating rates, sample purity) and documenting environmental factors (e.g., humidity) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.